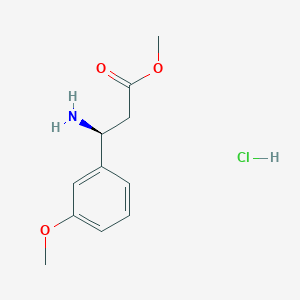

Methyl (S)-3-amino-3-(3-methoxyphenyl)propanoate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl (S)-3-amino-3-(3-methoxyphenyl)propanoate hydrochloride is a chemical compound with significant applications in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-3-amino-3-(3-methoxyphenyl)propanoate hydrochloride typically involves the esterification of the corresponding amino acid derivative. The reaction conditions often include the use of methanol and hydrochloric acid as reagents, with the process being carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction parameters and scalability. The use of automated systems and high-throughput screening can further enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-3-amino-3-(3-methoxyphenyl)propanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels, to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.

Scientific Research Applications

Methyl (S)-3-amino-3-(3-methoxyphenyl)propanoate hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments for various diseases.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl (S)-3-amino-3-(3-methoxyphenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

- Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate

- Methyl 3-(4-hydroxyphenyl)propionate

Uniqueness

Methyl (S)-3-amino-3-(3-methoxyphenyl)propanoate hydrochloride is unique due to its specific structural features, such as the presence of an amino group and a methoxyphenyl moiety

Biological Activity

Methyl (S)-3-amino-3-(3-methoxyphenyl)propanoate hydrochloride, also known as Methyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride, is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

- Molecular Formula : C₁₁H₁₆ClNO₃

- Molecular Weight : 245.70 g/mol

- Solubility : Highly soluble in water, allowing for effective biological membrane permeability.

The biological activity of this compound is attributed to its structural features, which allow it to interact with various biomolecular targets:

- Neurotransmission : The compound is capable of crossing the blood-brain barrier, potentially influencing neurotransmitter systems such as serotonin and dopamine pathways.

- Enzyme Interaction : It has been shown to inhibit certain enzymes involved in metabolic processes, which may contribute to its pharmacological effects .

- Receptor Binding : The compound interacts with specific receptors, modulating their activity and influencing various signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have suggested that the compound may possess antimicrobial effects, making it a candidate for further investigation in infectious disease treatments.

- Anti-inflammatory Effects : Preliminary data indicate potential anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.

- Antidepressant Effects : Due to its ability to affect neurotransmitter systems, the compound is being explored for its antidepressant potential.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of this compound:

- Cell Proliferation Assays : The compound has been tested against various cancer cell lines, demonstrating significant inhibition of cell growth at specific concentrations. For instance, in assays involving breast cancer cell lines (e.g., MDA-MB-231), the compound showed an IC50 value indicating effective antiproliferative activity .

| Cell Line | IC50 (µM) | Apoptosis Induction |

|---|---|---|

| MDA-MB-231 | 0.80 | Significant |

| Hs 578T | 1.06 | Moderate |

| BT-20 | 0.53 | High |

Mechanistic Insights

The mechanism by which this compound induces apoptosis in cancer cells involves:

- Caspase Activation : Increased caspase-3 activity was observed in treated cells, indicating the induction of programmed cell death.

- Cell Cycle Arrest : The compound also appears to cause cell cycle arrest at the G2/M phase, further contributing to its antiproliferative effects .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

-

Study on Antidepressant Activity :

- In a controlled trial involving animal models, administration of the compound resulted in significant reductions in depressive-like behaviors compared to control groups. Behavioral assays indicated enhanced serotonergic activity.

-

Exploration of Antimicrobial Properties :

- A study assessed the compound's effectiveness against various bacterial strains. Results demonstrated notable inhibitory effects on Gram-positive bacteria, suggesting potential as an antimicrobial agent.

Properties

Molecular Formula |

C11H16ClNO3 |

|---|---|

Molecular Weight |

245.70 g/mol |

IUPAC Name |

methyl (3S)-3-amino-3-(3-methoxyphenyl)propanoate;hydrochloride |

InChI |

InChI=1S/C11H15NO3.ClH/c1-14-9-5-3-4-8(6-9)10(12)7-11(13)15-2;/h3-6,10H,7,12H2,1-2H3;1H/t10-;/m0./s1 |

InChI Key |

NVKLERNXNLLGLM-PPHPATTJSA-N |

Isomeric SMILES |

COC1=CC=CC(=C1)[C@H](CC(=O)OC)N.Cl |

Canonical SMILES |

COC1=CC=CC(=C1)C(CC(=O)OC)N.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.